2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

SYK inhibition biochemical IC50 kinase inhibitor potency

For FLT3-ITD+ AML and BCR-dependent lymphoma research, TAK-659 (mivavotinib) free base provides equipotent dual SYK (IC50 3.2 nM) and FLT3 (IC50 4.6 nM) inhibition with >50-fold selectivity over 290+ kinases, addressing the mechanistic gap left by SYK-selective inhibitors. • 96% TGI in FLT3-ITD AML xenografts (MV-4-11) at 60 mg/kg QD oral dosing • 2.5× greater TGI vs BTK inhibitor in GCB-DLBCL models • Once-daily oral dosing (t1/2 ~20-37 h) simplifies chronic studies • Free base form for flexible preclinical formulation Contact BenchChem for bulk quotation and immediate global shipping.

Molecular Formula C13H11F3N2
Molecular Weight 252.23 g/mol
CAS No. 1261758-67-1
Cat. No. B1477940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine
CAS1261758-67-1
Molecular FormulaC13H11F3N2
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=CC=C(C=C2)C(F)(F)F)C
InChIInChI=1S/C13H11F3N2/c1-8-12(7-17-9(2)18-8)10-3-5-11(6-4-10)13(14,15)16/h3-7H,1-2H3
InChIKeyQQRUCVVLITWEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-659 (Mivavotinib): Identity and Procurement Overview


2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine (CAS 1261758-67-1), designated TAK-659 (mivavotinib) in free-base form, is a synthetic small-molecule belonging to the heteroaromatic pyrimidine class [1]. It functions as an orally bioavailable, ATP-competitive, reversible dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1][2]. The compound bears a 2,4-dimethyl substitution pattern on the pyrimidine core and a para-trifluoromethylphenyl group at the 5-position, structural features that confer potent enzymatic activity at low nanomolar concentrations [1]. TAK-659 progressed to Phase I/II clinical evaluation for relapsed/refractory B-cell lymphoma, acute myeloid leukemia (AML), and advanced solid tumors [3][4].

Why Generic Substitution Fails: Dual SYK/FLT3 Distinction


The SYK inhibitor class includes agents such as fostamatinib (R406/R788), entospletinib (GS-9973), RO9021, and P505-15 (PRT062607), which inhibit SYK with varying potency but lack clinically meaningful FLT3 co-inhibition [1]. TAK-659 is differentiated by its equipotent dual blockade of SYK (IC50 3.2 nM) and FLT3 (IC50 4.6 nM) [2]. FLT3 internal tandem duplication (ITD) mutations occur in approximately 30% of AML patients and are associated with early relapse and poor survival [1]. Generic substitution with a SYK-only inhibitor would therefore forgo the FLT3-driven anti-leukemic activity that TAK-659 provides, particularly in FLT3-mutated disease contexts [3]. Furthermore, TAK-659 demonstrated >50-fold selectivity for SYK and FLT3 over more than 290 other kinases, a selectivity window not uniformly replicated across the class [1].

Quantitative Differentiation vs. SYK/FLT3 Comparators


Biochemical SYK Inhibition Potency vs. Fostamatinib and Entospletinib

In cell-free enzymatic assays, TAK-659 inhibits SYK with an IC50 of 3.2 nM, representing a 12.8-fold greater potency than the clinically established SYK inhibitor fostamatinib (R406, IC50 = 41 nM) . TAK-659 is also 2.4-fold more potent than entospletinib (GS-9973, IC50 = 7.7 nM) and 1.75-fold more potent than RO9021 (IC50 = 5.6 nM) . P505-15 (PRT062607) exhibits a nominally lower SYK IC50 (1-2 nM) but does not co-inhibit FLT3 at therapeutic concentrations, limiting its application in FLT3-driven diseases .

SYK inhibition biochemical IC50 kinase inhibitor potency cell-free assay

Dual SYK/FLT3 Co-Inhibition vs. SYK-Selective Agents

TAK-659 co-inhibits FLT3 with an IC50 of 4.6 nM, which is equipotent to its SYK activity [1][2]. In contrast, entospletinib (GS-9973) is a selective SYK inhibitor that demonstrates >13- to 1,000-fold selectivity for SYK over FLT3, rendering it effectively inactive against FLT3-driven malignancies . Fostamatinib (R406) also lacks potent FLT3 inhibition at clinically relevant concentrations [2]. In a head-to-head comparison using primary AML patient blasts, TAK-659 exhibited significantly higher antiproliferative effects in FLT3-mutated patients compared to non-mutated patients, a differential activity pattern shared with fostamatinib but not uniformly observed with entospletinib or cerdulatinib [3].

FLT3 inhibition dual kinase inhibitor AML targeted therapy FLT3-ITD

Tumor Growth Inhibition in DLBCL Xenografts vs. BTK Inhibitor

In the OCI-LY-19 GCB-type DLBCL xenograft model, daily oral administration of TAK-659 at 60 mg/kg achieved a tumor growth inhibition (TGI) of 37%, compared to only 15% TGI for a BTK inhibitor tested under the same conditions [1]. This 2.5-fold improvement suggests that upstream SYK inhibition may provide broader BCR pathway blockade than BTK inhibition alone in certain DLBCL subtypes. Across multiple DLBCL models, TAK-659 at 60 mg/kg QD produced TGI values of 50% (OCI-LY-10, ABC-type), 40% (HBL-1, ABC-type), 70% (PHTX-95L, primary human tumor xenograft), 37% (OCI-LY-19, GCB-type), and 50% (WSU, non-ABC/GCB) [1]. In FLT3-ITD-driven AML xenografts (MV-4-11), TAK-659 produced 96% TGI at 60 mg/kg QD, with tumor regression observed [2].

tumor growth inhibition DLBCL xenograft in vivo efficacy BCR signaling

Clinical Pharmacokinetics and Once-Daily Dosing vs. Twice-Daily

In a first-in-human Phase I study (N = 105), TAK-659 demonstrated rapid absorption with a median Tmax of approximately 2 hours and a long terminal half-life of approximately 37 hours following once-daily oral administration at the MTD of 100 mg [1]. Population PK modeling across 159 patients confirmed a half-life of approximately 20 hours with apparent clearance (CL/F) of 31.6 L/h and apparent central compartment volume (Vc/F) of 893 L [2]. Steady-state trough concentrations following 100 mg once-daily dosing were commensurate with the level required for >90% FLT3 inhibition in ex vivo plasma immune assays [2]. By comparison, fostamatinib (R788, a prodrug) requires twice-daily dosing due to the shorter half-life (approximately 8 hours) of its active metabolite R406 [3].

pharmacokinetics oral bioavailability half-life once-daily dosing

Monotherapy Response Rates in B-Cell Lymphoma

In the Phase I expansion phase (N = 69 lymphoma patients), TAK-659 monotherapy at 100 mg once daily produced an overall response rate (ORR) of 28% (23% intent-to-treat) in relapsed/refractory diffuse large B-cell lymphoma (DLBCL), including a 19% complete response (CR) rate [1]. In follicular lymphoma (N = 9 evaluable), the ORR reached 89% with 22% CR [1]. Responses were observed in both de novo and transformed DLBCL and appeared independent of cell-of-origin classification [1]. As a class-level reference, the selective SYK inhibitor entospletinib demonstrated an ORR of approximately 14% in relapsed/refractory DLBCL in its Phase II study, with no CRs reported [2][3]. TAK-659's dual SYK/FLT3 inhibition mechanism may contribute to this differentiated clinical activity profile.

clinical efficacy overall response rate B-cell lymphoma follicular lymphoma

Kinome-Wide Selectivity and Off-Target Profiling

In a broad kinase selectivity panel, TAK-659 demonstrated greater than 50-fold selectivity for SYK and FLT3 over more than 290 other protein kinases tested [1]. Quantitatively, the IC50 values for the next most potently inhibited off-target kinases were: ZAP-70 (IC50 = 75 nM, 23-fold selectivity), JAK3 (IC50 = 114 nM, 36-fold selectivity), and VEGFR2 (IC50 = 135 nM, 42-fold selectivity) . This selectivity profile underpins the observation that TAK-659 induces cell death in tumor cells but not in non-tumor cells, and does not inhibit T-cell receptor signaling or T-cell activation in primary T cells from CLL patients [2].

kinase selectivity off-target profiling kinase panel screening drug safety

Optimal Application Scenarios for TAK-659


FLT3-ITD AML Models Requiring Dual SYK/FLT3 Suppression

In AML xenograft models harboring FLT3-ITD mutations (e.g., MV-4-11), TAK-659 achieves 96% tumor growth inhibition at 60 mg/kg daily oral dosing with tumor regression, driven by its equipotent inhibition of both SYK (IC50 3.2 nM) and FLT3 (IC50 4.6 nM) [1][2]. Researchers studying FLT3-mutated AML should prioritize TAK-659 over SYK-selective inhibitors (e.g., entospletinib, fostamatinib) because these agents lack the FLT3-inhibitory component that is mechanistically required to address FLT3-ITD-driven proliferation [2]. The compound's >50-fold selectivity over 290+ kinases also minimizes confounding off-target effects in mechanistic studies [1].

BCR Signaling and DLBCL Subtype Profiling

TAK-659 demonstrated 2.5-fold higher tumor growth inhibition (37% TGI) compared to a BTK inhibitor (15% TGI) in the OCI-LY-19 GCB-type DLBCL xenograft model, supporting the hypothesis that SYK inhibition upstream of BTK provides broader BCR pathway suppression [3]. Investigators profiling DLBCL subtypes for BCR dependency should consider TAK-659 for studies where BTK inhibitor resistance or limited activity is anticipated, particularly in GCB-type DLBCL. Clinical data showing responses independent of cell-of-origin classification further supports this broad applicability [4].

Once-Daily Oral PK/PD Studies with Sustained Target Coverage

TAK-659's long terminal half-life (≈20-37 hours) and rapid absorption (Tmax ≈2 hours) support once-daily oral dosing regimens in preclinical PK/PD and efficacy studies, achieving steady-state trough concentrations commensurate with >90% FLT3 inhibition [4][5]. Compared to fostamatinib, which requires twice-daily dosing due to the ≈8-hour half-life of its active metabolite R406, TAK-659 simplifies chronic dosing protocols, reduces animal handling, and ensures sustained target engagement throughout the dosing interval [5][6].

CLL Microenvironment and BTK Inhibitor Combination Screening

TAK-659 abrogates microenvironment-induced survival signals, chemoresistance, and migration toward BMSC, CXCL12, and CXCL13 in primary CLL co-culture models [7]. Critically, TAK-659 demonstrated synergistic apoptosis induction when combined with BCR pathway inhibitors, and sequential addition of TAK-659 to ibrutinib-treated CLL cells induced significantly higher cytotoxicity [7]. These data position TAK-659 as a preferred tool compound for CLL microenvironment research and for combination screens aiming to overcome ibrutinib resistance or incomplete BCR pathway suppression.

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